tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Overview
Description
tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is an organic compound with the molecular formula C12H16N2O5. It is a carbamate derivative, often used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry.
Biochemical Analysis
Biochemical Properties
tert-Butyl (2-methoxy-6-nitrophenyl)carbamate: plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which are involved in the degradation of aggrecan, a major component of cartilage . The interaction between This compound and these enzymes is crucial for its potential use in osteoarthritis therapy, as it helps to prevent the breakdown of cartilage.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues . Additionally, This compound can alter cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . This inhibition can lead to changes in gene expression, as the compound can interfere with transcription factors and other regulatory proteins. The molecular mechanism of This compound also involves the activation of certain signaling pathways that contribute to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable when stored under appropriate conditions, such as being sealed in a dry environment at 2-8°C . Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that This compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it continues to modulate enzyme activity and gene expression over time.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, where the compound’s efficacy plateaus, and further increases in dosage do not result in additional therapeutic benefits.
Metabolic Pathways
This compound: is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit enzymes involved in the breakdown of specific metabolites, leading to changes in metabolite levels within cells . These interactions can affect overall cellular metabolism, influencing energy production and the synthesis of essential biomolecules.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of This compound is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows This compound to interact with its target enzymes and proteins effectively, ensuring its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate typically involves the reaction of 2-methoxy-6-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-methoxy-6-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 2-methoxy-6-aminophenylcarbamate.
Substitution: Various substituted phenylcarbamates depending on the nucleophile used.
Hydrolysis: 2-methoxy-6-nitroaniline and carbon dioxide.
Scientific Research Applications
tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate involves its reactivity with nucleophiles and electrophiles. The carbamate group can act as a protecting group for amines, which can be selectively removed under specific conditions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- tert-Butyl (2-methoxy-4-nitrophenyl)carbamate
- tert-Butyl (2-methoxy-5-nitrophenyl)carbamate
Uniqueness
tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to its analogs. The presence of the methoxy and nitro groups in specific positions allows for selective reactions, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
tert-butyl N-(2-methoxy-6-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-10-8(14(16)17)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUDBYPDZQDJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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